molecular formula C12H22ClN3OS B1381050 N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide hydrochloride CAS No. 1803605-68-6

N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide hydrochloride

Cat. No. B1381050
CAS RN: 1803605-68-6
M. Wt: 291.84 g/mol
InChI Key: TZICOTBZKPHMMK-UHFFFAOYSA-N
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Description

“N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide hydrochloride” is a chemical compound with the CAS number 1803605-68-6 . It is used in scientific research and pharmaceutical testing .


Molecular Structure Analysis

The molecular formula of this compound is C12H21N3OS . Its average mass is 255.380 Da and its monoisotopic mass is 255.140533 Da .

Mechanism of Action

Target of Action

ICCB-19 hydrochloride, also known as N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide hydrochloride, primarily targets the TNFRSF1A Associated Via Death Domain (TRADD) . TRADD is a crucial adaptor protein involved in the regulation of cellular homeostasis and apoptosis .

Mode of Action

ICCB-19 hydrochloride interacts with its target, TRADD, by binding to the N-terminal TRAF2-binding domain of TRADD (TRADD-N) . This interaction disrupts TRADD’s binding to both TRADD-C and TRAF2 . As a result, ICCB-19 hydrochloride indirectly inhibits the activity of Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) .

Biochemical Pathways

The interaction of ICCB-19 hydrochloride with TRADD affects several biochemical pathways. It modulates cellular homeostasis by inhibiting TRAF2/cIAP1/2-mediated K63 ubiquitination of Beclin 1 . This modulation reduces autophagy, a critical process for maintaining cellular homeostasis .

Result of Action

ICCB-19 hydrochloride effectively induces autophagy and the degradation of long-lived proteins . It also acts as a cell penetrant apoptosis inhibitor, leading to the restoration of cellular homeostasis in cells with accumulated mutant tau, α-synuclein, or huntingtin .

Action Environment

The action, efficacy, and stability of ICCB-19 hydrochloride can be influenced by various environmental factors. For instance, the compound’s storage conditions can impact its stability and efficacy. ICCB-19 hydrochloride should be stored at 2-8°C in a desiccated environment

properties

IUPAC Name

N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3OS.ClH/c16-11(9-17-12-13-7-8-14-12)15-10-5-3-1-2-4-6-10;/h10H,1-9H2,(H,13,14)(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZICOTBZKPHMMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)CSC2=NCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1803605-68-6
Record name N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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